![molecular formula C6H5N3O2S2 B3023106 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol CAS No. 87789-29-5](/img/structure/B3023106.png)
2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol
Overview
Description
2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol is a chemical compound with the IUPAC name 7-hydroxy-2-(methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidin-5(4H)-one . It has a molecular weight of 215.26 .
Synthesis Analysis
The synthesis of thiazolo[4,5-d]pyrimidine derivatives has been reported in several studies . For instance, one study reported the synthesis of several new thiazolo[4,5-d]pyrimidine derivatives . The reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF quantitatively gave 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which was then alkylated at the sulfur atom with various alkyl halides in the presence of EtN3 in acetonitrile to give alkylthio derivatives .Molecular Structure Analysis
The molecular structure of 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol has been analyzed using various techniques. High-resolution mass spectra were recorded using a Waters Xevo G2-XS QTof mass spectrometer in ESI mode . Elemental analyses for the synthesized compounds were performed on a Perkin Elmer 2400 analyzer, and results within ±0.4 % of the theoretical values were obtained for the new compounds .Chemical Reactions Analysis
The chemical reactions involving 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol have been studied. For instance, one study reported a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C(sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Physical And Chemical Properties Analysis
2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol is a solid substance . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Organic Electronics
Thiazolothiazole ring system, which is a part of the compound, has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications .
Optoelectronic Devices
Thiazolothiazole compounds are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . Their unique properties make them suitable for these applications.
Synthesis Methodologies
The methodologies adopted for the synthesis of thiazolo[4,5-d]-thiazoles, which include the compound , have been reviewed and discussed in several publications . These methodologies are crucial for the production of these compounds for various applications.
Biological Evaluation
The 2-oxo analogs of thiazolo[4,5-d]pyrimidine-2-thiones, which are related to the compound , have been prepared to study their cytotoxic activity . Some of these compounds have shown significant antiproliferative effects against cell lines of leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer .
Medicinal Chemistry
The synthesis and biological evaluation of the substituted 2-oxo-thiazolo[4,5-d]pyrimidines, which include the compound , have been the subject of several review articles . They have been reported to possess antibacterial, antifungal, anti-inflammatory activity, inhibit the growth of HCMV-human cytomegalovirus, and display antidepressant activity .
Mechanism of Action
Mode of Action
Thiazolopyrimidine derivatives have been shown to inhibit the activity of their targets, leading to various downstream effects .
Biochemical Pathways
Thiazolopyrimidine derivatives have been known to influence several pathways related to their targets, leading to various downstream effects .
Result of Action
Thiazolopyrimidine derivatives have been associated with antimicrobial, antiviral, antitumor, anti-inflammatory, and analgesic activities .
Safety and Hazards
The safety information for 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol indicates that it has some hazards associated with it. The pictograms GHS07 signal a warning. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for the study of 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol could involve further exploration of its biological activities. For instance, a series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . Among them, two compounds demonstrated potent cytotoxicity and topoisomerase I inhibitory activity . Further studies could explore these activities in more detail.
properties
IUPAC Name |
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S2/c1-12-6-8-3-2(13-6)4(10)9-5(11)7-3/h1H3,(H2,7,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVCEYFBMGKJKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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